![molecular formula C19H23N3O B2614037 4-甲基-N-[2-(4-甲基哌嗪-1-基)苯基]苯甲酰胺 CAS No. 400076-94-0](/img/structure/B2614037.png)

4-甲基-N-[2-(4-甲基哌嗪-1-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

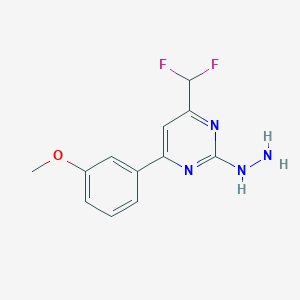

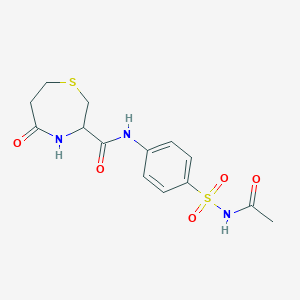

“4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is a compound that has been studied for its potential as a kinase inhibitor . It has been found to exhibit strong antiproliferative activities against BCR-ABL/c-KIT driven CML/GISTs cancer cell lines .

Molecular Structure Analysis

The molecular structure of “4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” is complex, with a unique hinge binding formed by NH on the kinase backbone and carbonyl oxygen of the compound . This distinct hinge-binding mode provides a novel pharmacophore for expanding the chemical structure diversity for type II kinase inhibitors .科学研究应用

合成应用

- N-甲基哌嗪系列中新型酰胺的合成:该化合物用于合成含有N-甲基哌嗪片段的新型羧酸酰胺,显示出在开发伊马替尼等抗白血病药物方面的潜力(Koroleva et al., 2011)。

- 抗白血病药物合成的关键中间体:它作为抗白血病药物伊马替尼及其异构体的关键中间体(Koroleva et al., 2012)。

在抗癌研究中的应用

- 苯甲酰胺衍生物的抗癌评价:一系列取代的苯甲酰胺,从包括4-甲基-N-[2-(4-甲基哌嗪-1-基)苯基]苯甲酰胺的化合物开始,被合成并显示出对各种癌细胞系的从中等到优异的抗癌活性(Ravinaik et al., 2021)。

在抗菌研究中的应用

- 新型衍生物的合成和抗菌活性:该化合物用于合成新的苯并咪唑衍生物,其中一些显示出显着的抗菌活性,特别是对金黄色葡萄球菌和MRSA(Kuş et al., 2009)。

在分析化学中的应用

- 非水毛细管电泳:该化合物被纳入一项研究中,该研究开发了伊马替尼甲磺酸盐和相关物质的非水毛细管电泳分离方法(Ye et al., 2012)。

其他应用

- 杂环化合物中的抗精神病活性:在合成洛沙平的噻吩类似物(一种有效的抗精神病药物)时,该化合物显示出有希望的结果(Kohara et al., 2002)。

- 杂环类似物中的降脂活性:一项研究发现,某些杂环类似物(包括衍生自该化合物的类似物)有效降低了血清胆固醇和甘油三酯水平(Ashton et al., 1984)。

作用机制

Target of Action

The primary target of 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide acts as an inhibitor of the PDGF receptor tyrosine kinase . It binds to the receptor and prevents its activation, thereby inhibiting the signal transduction cascades that are initiated by this receptor .

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase by 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide affects several biochemical pathways. These include pathways involved in cell proliferation and survival, which are often overactive in cancer cells . By inhibiting these pathways, the compound can help to slow down the growth of cancer cells .

Pharmacokinetics

It is known that the compound can be used in the treatment of angiotensin ii-induced diseases . This suggests that it has good bioavailability and can reach its target sites in the body effectively .

Result of Action

The result of the action of 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is the inhibition of cell proliferation and survival pathways, leading to a slowdown in the growth of cancer cells . This can help to control the progression of diseases such as cancer .

Action Environment

The action of 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect its action .

生化分析

Biochemical Properties

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a potent and selective inhibitor of PDGF receptor tyrosine kinases . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .

Cellular Effects

The compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

4-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-15-7-9-16(10-8-15)19(23)20-17-5-3-4-6-18(17)22-13-11-21(2)12-14-22/h3-10H,11-14H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHWILPTJUTTIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2613957.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide](/img/structure/B2613958.png)

![6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2613959.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(5-Chlorothiophen-2-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B2613963.png)

![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)

![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)